molecular formula C10H8N2OS B011736 1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one CAS No. 19950-83-5

1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one

Cat. No. B011736
CAS RN: 19950-83-5
M. Wt: 204.25 g/mol
InChI Key: RIMXTKZHYCADLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has a unique structure that makes it suitable for use in medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one is not fully understood. However, studies have shown that the compound exhibits its biological activity by inhibiting the activity of certain enzymes and proteins. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and RNA polymerase, an enzyme involved in RNA synthesis.

Biochemical And Physiological Effects

1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound has anticancer, antiviral, and antibacterial activity. In vivo studies have shown that the compound has anti-inflammatory and analgesic activity. The compound has also been shown to exhibit neuroprotective and antioxidant activity.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one in lab experiments include its unique structure, which makes it suitable for use in various fields such as medicinal chemistry, material science, and organic synthesis. The compound also exhibits potent biological activity, making it a useful tool for studying the mechanism of action of various enzymes and proteins. However, the limitations of using the compound in lab experiments include its low solubility in water, which can make it difficult to handle, and its potential toxicity, which requires careful handling and disposal.

Future Directions

The future directions for research on 1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one include exploring its potential applications in drug discovery, material science, and organic synthesis. In drug discovery, the compound could be used as a starting point for the synthesis of novel anticancer, antiviral, and antibacterial agents. In material science, the compound could be used as a building block for the synthesis of new fluorescent dyes, liquid crystals, and polymers. In organic synthesis, the compound could be used as a starting material for the synthesis of various heterocyclic compounds. Further studies are also needed to fully understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone in the presence of potassium carbonate. The reaction proceeds through a cyclization process to form the desired compound. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, the compound has shown promising results as an anticancer agent, antiviral agent, and antibacterial agent. In material science, the compound has been used as a building block for the synthesis of fluorescent dyes, liquid crystals, and polymers. In organic synthesis, the compound has been used as a starting material for the synthesis of various heterocyclic compounds.

properties

CAS RN

19950-83-5

Product Name

1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

1H-[1,4]thiazino[4,3-a]benzimidazol-4-one

InChI

InChI=1S/C10H8N2OS/c13-10-6-14-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-4H,5-6H2

InChI Key

RIMXTKZHYCADLX-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(=O)CS1

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(=O)CS1

Other CAS RN

19950-83-5

synonyms

1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one

Origin of Product

United States

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